molecular formula C20H13Cl2N3O3 B11314358 N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11314358
M. Wt: 414.2 g/mol
InChI Key: LUTWGHJEZKHIDG-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a chromene core, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the benzyl group. The chromene core is then synthesized separately, often involving chlorination to introduce the dichloro substituents. Finally, the pyrazole and chromene intermediates are coupled through amide bond formation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the chromene core .

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-6,8-dichloro-4-oxo-4H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are mediated by the compound’s functional groups, which form specific bonds with target molecules .

Properties

Molecular Formula

C20H13Cl2N3O3

Molecular Weight

414.2 g/mol

IUPAC Name

N-(2-benzylpyrazol-3-yl)-6,8-dichloro-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H13Cl2N3O3/c21-13-8-14-16(26)10-17(28-19(14)15(22)9-13)20(27)24-18-6-7-23-25(18)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,24,27)

InChI Key

LUTWGHJEZKHIDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC(=O)C4=C(O3)C(=CC(=C4)Cl)Cl

Origin of Product

United States

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